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Compound of Interest

Compound Name: Trimethylamine-d9 Hydrochloride

Cat. No.: B587661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Trimethylamine-d9 Hydrochloride ((CD₃)₃N·HCl) is a deuterated analog of trimethylamine

hydrochloride. Its application in Nuclear Magnetic Resonance (NMR) spectroscopy is primarily

as an internal standard for quantitative NMR (qNMR) and as a tracer in metabolic studies. The

nine deuterium atoms render the methyl protons invisible in ¹H NMR spectra, providing a clean

baseline for the quantification of analytes without signal overlap. This document provides

detailed application notes and protocols for the use of Trimethylamine-d9 Hydrochloride in

NMR sample preparation.

Physicochemical Properties
A summary of the key physicochemical properties of Trimethylamine-d9 Hydrochloride is

presented in the table below.
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Property Value Reference

Molecular Formula C₃HD₉NCl [1]

Molecular Weight 104.63 g/mol [1]

Form Solid [1]

Melting Point 283-284 °C (decomposes) [1]

Isotopic Purity Typically ≥98 atom % D

Chemical Purity Typically ≥98%

Solubility Data
The solubility of Trimethylamine-d9 Hydrochloride in various deuterated solvents is crucial

for its effective use in NMR sample preparation. As a hydrochloride salt, it exhibits good

solubility in polar solvents.

Deuterated Solvent Common Abbreviation Solubility

Deuterium Oxide D₂O High

Methanol-d4 CD₃OD Soluble

Dimethyl Sulfoxide-d6 DMSO-d₆ Soluble

Chloroform-d CDCl₃ Sparingly Soluble to Insoluble

Acetone-d6 (CD₃)₂CO Sparingly Soluble to Insoluble

Note: The exact solubility can vary with temperature and the specific batch of the compound

and solvent.

Applications in NMR Spectroscopy
Internal Standard for Quantitative NMR (qNMR)
Trimethylamine-d9 Hydrochloride is an excellent internal standard for qNMR for several

reasons:
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Chemical and Magnetic Equivalence: The nine deuterium atoms are chemically and

magnetically equivalent, resulting in a single, sharp signal in ²H NMR, and more importantly,

no interfering signals in ¹H NMR.

Chemical Inertness: It is chemically inert and does not typically react with a wide range of

analytes.

Solubility: Its solubility in polar deuterated solvents makes it suitable for the analysis of a

variety of polar analytes, including many active pharmaceutical ingredients (APIs) and

metabolites.

Tracer in Metabolic Studies
Deuterium-labeled compounds are valuable tools for tracing metabolic pathways.

Trimethylamine-d9 (TMA-d9) can be administered to biological systems to study its conversion

to Trimethylamine-N-oxide-d9 (TMAO-d9) by flavin-containing monooxygenase 3 (FMO3) in the

liver. This pathway is of significant interest in cardiovascular and metabolic disease research.

²H NMR spectroscopy can be used to detect and quantify both TMA-d9 and TMAO-d9 in

biological samples.

Experimental Protocols
Protocol 1: Purity Determination of a Small Molecule API
by ¹H qNMR
This protocol describes the use of Trimethylamine-d9 Hydrochloride as an internal standard

for determining the purity of a water-soluble active pharmaceutical ingredient (API).

Materials:

Small molecule API

Trimethylamine-d9 Hydrochloride (high purity, >99%)

Deuterium Oxide (D₂O, 99.9 atom % D)

High-precision analytical balance (readable to at least 0.01 mg)
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Volumetric flasks and pipettes

Vortex mixer

High-quality 5 mm NMR tubes

Procedure:

Preparation of the Internal Standard (IS) Stock Solution:

Accurately weigh approximately 20 mg of Trimethylamine-d9 Hydrochloride into a 10

mL volumetric flask.

Dissolve the IS in D₂O and make up the volume to the mark.

Calculate the exact concentration of the IS stock solution in mg/mL.

Sample Preparation:

Accurately weigh approximately 10-20 mg of the API into a clean, dry vial.

Accurately transfer 500 µL of the IS stock solution to the vial containing the API.

Add an additional 100 µL of D₂O to the vial to ensure a final volume of approximately 0.6

mL, suitable for a standard 5 mm NMR tube.

Vortex the vial until both the API and the IS are completely dissolved.

Carefully transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

Acquire a ¹H NMR spectrum of the sample.

Key Acquisition Parameters for qNMR:

Pulse Angle: Use a 90° pulse for maximum signal, or a smaller flip angle (e.g., 30°) with a

shorter relaxation delay.
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Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of

the signals of interest (both analyte and internal standard). A d1 of 30-60 seconds is often

sufficient for many small molecules, but should be determined experimentally for accurate

quantification.

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-

noise ratio (S/N > 250:1 is recommended for high accuracy).

Data Processing and Purity Calculation:

Process the acquired spectrum with appropriate phasing and baseline correction.

Integrate a well-resolved, non-overlapping signal from the analyte and the signal from the

internal standard (if a ¹H-containing version were used for calibration, which is not the case

here. For a deuterated standard, quantification relies on the known concentration of the

standard and comparison of the analyte signal to a reference signal from a known quantity of

a non-deuterated compound, or by using a pre-calibrated instrument).

The purity of the API can be calculated using the following formula when comparing to a non-

deuterated internal standard. In the case of using a deuterated standard like

Trimethylamine-d9 Hydrochloride, its purpose is to provide a clean spectrum and

potentially a lock signal, while quantification would typically be performed relative to another,

proton-containing certified reference material (CRM) co-dissolved in the sample, or by using

a certified concentration of the analyte itself.

For a scenario where a proton-containing CRM is used alongside the deuterated compound for

spectral cleanliness, the purity calculation would be as follows:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_CRM / I_CRM) * (MW_analyte / MW_CRM) *

(m_CRM / m_analyte) * Purity_CRM (%)

Where:

I_analyte: Integral of the analyte signal

N_analyte: Number of protons giving rise to the analyte signal
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I_CRM: Integral of the CRM signal

N_CRM: Number of protons giving rise to the CRM signal

MW_analyte: Molecular weight of the analyte

MW_CRM: Molecular weight of the CRM

m_analyte: Mass of the analyte

m_CRM: Mass of the CRM

Purity_CRM: Certified purity of the CRM

Protocol 2: Monitoring TMA to TMAO Conversion in a
Biological Sample by ²H NMR
This protocol provides a general workflow for tracing the metabolism of Trimethylamine-d9 in a

biological system.

Materials:

Trimethylamine-d9 Hydrochloride

Biological sample (e.g., cell culture supernatant, plasma, urine)

Deuterium Oxide (D₂O)

Phosphate buffer (in D₂O, e.g., 1 M, pH 7.4)

Centrifuge and appropriate tubes

5 mm NMR tubes

Procedure:

Sample Collection: Collect the biological sample after administration of Trimethylamine-d9
Hydrochloride.
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Sample Preparation:

For protein-containing samples (e.g., plasma, cell culture media), perform a protein

precipitation step (e.g., with cold methanol or acetonitrile) and centrifuge to pellet the

protein.

Transfer a known volume of the supernatant (e.g., 540 µL) to a new tube.

Add a known volume of a D₂O-based phosphate buffer (e.g., 60 µL) to control the pH.

Vortex the mixture gently.

Transfer the final solution to a 5 mm NMR tube.

NMR Data Acquisition:

Acquire a ²H NMR spectrum of the sample.

The chemical shifts for TMA-d9 and TMAO-d9 are distinct (e.g., approximately 2.7 ppm and

3.1 ppm, respectively), allowing for their simultaneous detection and quantification.

Data Analysis:

Process the ²H NMR spectrum.

Integrate the signals corresponding to TMA-d9 and TMAO-d9.

The relative integral values can be used to determine the ratio of the two metabolites and

thus monitor the conversion process.

Visualizations
Signaling Pathway: TMA to TMAO Metabolism
The following diagram illustrates the metabolic pathway of Trimethylamine (TMA) to

Trimethylamine-N-oxide (TMAO).
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Caption: Metabolic conversion of dietary precursors to TMAO.

Experimental Workflow: NMR-Based Metabolomics
Study
This diagram outlines a typical workflow for an NMR-based metabolomics study.
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Caption: General workflow for NMR-based metabolomics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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